molecular formula C9H18ClNO B132901 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride CAS No. 42036-65-7

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Cat. No. B132901
CAS RN: 42036-65-7
M. Wt: 191.7 g/mol
InChI Key: CLVHTSWMNNSUSH-UHFFFAOYSA-N
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Description

The compound 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (DAMC) is a chemical of interest due to its relevance in pharmaceutical applications, particularly as an impurity in tramadol, a widely used analgesic . The compound is also an important intermediate in the synthesis of various organic molecules .

Synthesis Analysis

The synthesis of DAMC can be achieved through the Mannich reaction, which involves the use of cyclohexanone, polyformaldehyde, and dimethylamine hydrochloride. Optimal reaction conditions have been determined using uniform experiment design, resulting in a yield of 75.1% under the conditions of a molar ratio of cyclohexanone:polyformaldehyde:dimethylamine hydrochloride = 2.1:1:1, a reaction temperature of 95°C, and a reaction time of 2.7 hours .

Molecular Structure Analysis

The molecular structure of DAMC-related compounds has been studied using various spectroscopic methods. For instance, the reaction of DAMC with m-anisyl magnesium bromide yielded a mixture of Z- and E-isomers, which were separated and had their configurations determined by 13C NMR spectra . Additionally, the crystal structure of related cyclohexanone derivatives has been characterized by X-ray single-crystal diffraction, revealing different conformations of the cyclohexenone rings and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

DAMC can undergo further chemical reactions to form various derivatives. For example, it can react with m-anisyl magnesium bromide to form 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol, with the reaction's stereochemistry being a subject of discussion . Additionally, DAMC can be involved in [4 + 2] cycloaddition reactions, as demonstrated by the synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAMC have been explored through different analytical techniques. A validated HPLC method using a precolumn derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic conditions has been developed for the determination of DAMC. This method is selective, quantitative, and allows for the determination of DAMC at low ppm levels . The method's validation included assessments of selectivity, precision, linearity, accuracy, and robustness.

Scientific Research Applications

Antimicrobial Activity

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride has shown potential in antimicrobial activity. A Mannich base derivative of this compound inhibits the growth of drug-resistant strains of Mycobacterium tuberculosis, displaying effective MIC (Minimum Inhibitory Concentration) values towards various drug-resistant strains (Das et al., 2010).

Synthesis Optimization

The compound has been used in synthetic processes. A study on optimizing its synthesis using the Mannich reaction indicated efficient conditions for its production, demonstrating its importance in chemical synthesis (Wang Xiu-lan, 2007).

Cytotoxic Properties

Research has shown that derivatives of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride can be potent cytotoxins. This property is significant in cancer research, where these compounds demonstrated high toxicity towards human WiDr colon cancer cells (Pati et al., 2007).

Chemical Analysis and Detection

It has also been utilized in analytical chemistry. A validated HPLC method for determining this compound in Tramadol uses derivatization with 2,4-dinitrophenylhydrazine, illustrating its relevance in pharmaceutical analysis (Medvedovici et al., 2004).

Catalysis in Organic Reactions

The compound is involved in catalytic processes. A study found that a catalyst system involving 2-dimethylaminopyridine facilitated the dehydrogenation of cyclohexanones to phenols, indicating its role in advanced chemical synthesis (Pun et al., 2013).

Acidochromic and Solvatochromic Properties

Investigations into its derivatives revealed significant acidochromic and solvatochromic behaviors. These properties are essential in the development of new materials with potential applications in sensors and molecular switches (Badal et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2-(Dimethylamino)ethanethiol hydrochloride is toxic if swallowed or in contact with skin5.


Future Directions

The future directions in the research of similar compounds often involve their potential applications in various fields. For instance, Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria6.


Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on the general knowledge and may not be fully applicable to “2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride”.


properties

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHTSWMNNSUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

CAS RN

42036-65-7
Record name Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1)
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Record name 2-((Dimethylamino)methyl)cyclohexanone hydrochloride, (2RS)-
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Record name 42036-65-7
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Record name Dimethyl((2-oxocyclohexyl)methyl)ammonium chloride
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Record name Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1)
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Record name 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
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Reactant of Route 6
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Citations

For This Compound
1
Citations
T ORAL, T ORAL, H ORAL, TT PF, H PF, TA PF… - Citeseer
C:\Documents and Settings\rwt\Desktop\revisions\revUSP33NF28pg4.html Page 1 file:///C|/Documents%20and%20Settings/rwt/Desktop/revisions/revUSP33NF28pg4.html[4/26/2011 1:…
Number of citations: 4 citeseerx.ist.psu.edu

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